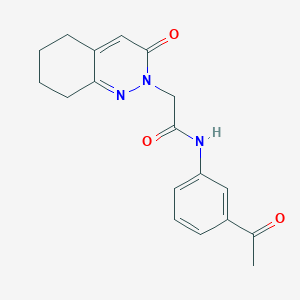

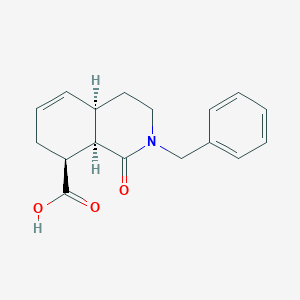

N-(3-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-acetylphenyl)acetamide derivatives has been explored in the context of developing compounds with antiproliferative activities against various human cancer cell lines. In one study, a series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated. One of the derivatives demonstrated significant activity against nasopharyngeal carcinoma cells, with specific cytotoxicity and no detectable toxicity against peripheral blood mononuclear cells at concentrations up to 50 μM . Another research effort focused on the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, which was achieved with an overall yield of 77%. The study also reported improvements in the technical methods of reduction, acetylation, and ethylation, with a notable one-pot procedure for reduction and acetylation yielding 85% of N-(3-acetylphenyl) acetamide. The ethylation step was improved by using potassium hydroxide and bromoethane, resulting in a 98.5% yield .

Molecular Structure Analysis

The molecular structure of N-(3-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is not directly discussed in the provided papers. However, the structure of related compounds, such as the quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, is crucial for their antiproliferative activity. The presence of the acetamide group and the specific substitutions on the phenyl ring are likely to influence the binding affinity and efficacy of these compounds against cancer cell lines .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include reduction, acetylation, ethylation, and condensation. The reduction of m-nitro acetophenone, followed by acetylation, leads to the formation of N-(3-acetylphenyl) acetamide. Subsequent ethylation and condensation steps complete the synthesis of the target compound. The improvements in these reactions, such as the one-pot procedure for reduction and acetylation and the substitution of sodium hydride with potassium hydroxide in the ethylation step, have made the synthesis process more efficient and cost-effective .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide are not explicitly detailed in the provided papers. However, the purity of the related compound N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was confirmed to be over 99% by HPLC, indicating a high level of synthesis precision and the potential for consistent biological activity. The physical properties such as solubility, melting point, and stability would be important for the formulation and delivery of these compounds as potential therapeutic agents .

Scientific Research Applications

Antibacterial and Antifungal Applications

Research has demonstrated the synthesis of novel acetamide derivatives, including those structurally related to N-(3-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, showing promising antibacterial and antifungal activities. For instance, a study by Debnath and Ganguly (2015) synthesized and evaluated a series of acetamide derivatives for their antimicrobial properties against various pathogenic microorganisms, with some compounds exhibiting significant activity (Debnath & Ganguly, 2015).

Structural and Fluorescence Properties

Another avenue of research focuses on the structural aspects and fluorescence properties of acetamide derivatives. Karmakar, Sarma, and Baruah (2007) studied the structural behavior of amide-containing isoquinoline derivatives, uncovering their ability to form gels and crystalline structures with mineral acids. These compounds exhibit enhanced fluorescence properties under specific conditions, indicating potential applications in material science and molecular probes (Karmakar, Sarma, & Baruah, 2007).

Anion Coordination and Molecular Geometry

The spatial orientation and anion coordination capabilities of acetamide derivatives have been another focal point. Kalita and Baruah (2010) described the unique geometries of stretched amide derivatives, which facilitate the formation of channel-like structures through self-assembly. This research highlights the potential for designing novel molecular architectures with specific anion coordination properties (Kalita & Baruah, 2010).

Application in Polymer Networks

Additionally, acetamide derivatives have found applications in the synthesis of hybrid polymer networks. Batibay et al. (2020) investigated the use of a thioxanthone-attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, synthesized from an acetamide precursor, for the preparation of poly(methyl methacrylate) (PMMA) networks. This research demonstrates the compound's role in enhancing the thermal stability and mechanical properties of polymer networks, showcasing its potential in materials science (Batibay et al., 2020).

properties

IUPAC Name |

N-(3-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-12(22)13-6-4-7-15(9-13)19-17(23)11-21-18(24)10-14-5-2-3-8-16(14)20-21/h4,6-7,9-10H,2-3,5,8,11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATOFGGWKQXLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-(2-((4-fluorophenyl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2547615.png)

![5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2547616.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2547618.png)

![1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B2547620.png)

![quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2547621.png)

![3-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2547625.png)

![2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2547631.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547633.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2547637.png)